

ARQ-736: Confirmed Identity and Status

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Compound Focus: Arq-736

CAS No.: 1228237-57-7

Cat. No.: S548807

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The search results confirm the following key information about **ARQ-736**:

- **Identity:** **ARQ-736** is a **small-molecule inhibitor of the RAF kinases** [1].
- **Development Status:** A Phase 1 clinical trial for **ARQ-736** has commenced, with the first patient dosed [1].
- **Key Information Gap:** The available search results **do not confirm that ARQ-736 is a prodrug of ARQ 680**, nor do they provide detailed quantitative data, experimental protocols, or the specific signaling pathways required for your technical guide.

Prodrug Design Strategies in Oncology

While the specific prodrug strategy for **ARQ-736** is not detailed in the search results, current research explores several advanced approaches for activating prodrugs selectively at tumor sites. The table below summarizes two prominent strategies:

Strategy	Activation Mechanism	Key Features & Applications	Relevant Drug Examples
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| **Bioorthogonal Activation** [2] | Staudinger reaction between an azide-modified trigger on cancer cells and a phosphine-modified prodrug. | - High selectivity for cancer cells.

- Utilizes metabolic glycoengineering to label cells.
- Applied to deliver drugs like **doxorubicin** and **nitrogen mustards**. | Doxorubicin-PRO, N-mustard-PRO || **Glutathione-Dependent Bioactivation** [3] | Michael addition-elimination reactions with

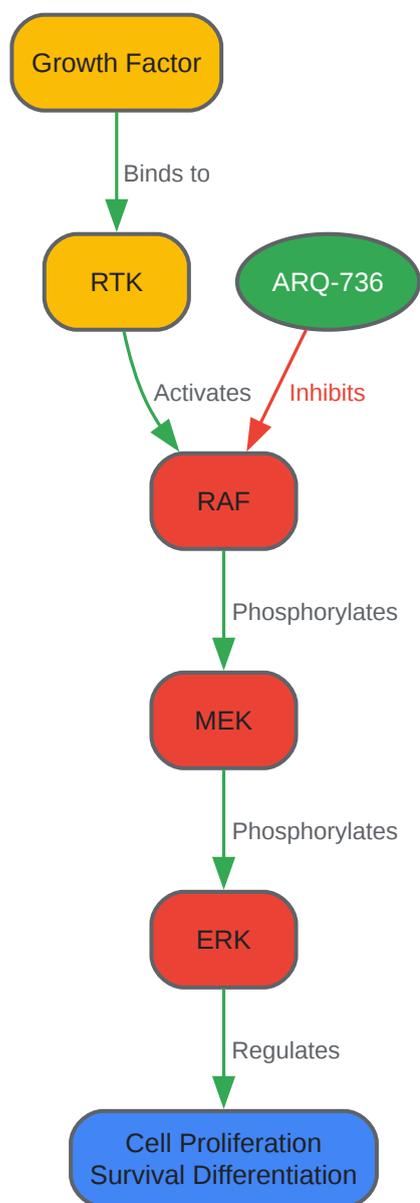
intracellular glutathione (GSH). | - Exploits high GSH levels in many cancer cells.

- Can be based on the toxicity mechanism of compounds like trichloroethylene. | 6-Mercaptopurine (6-MP), 6-Thioguanine (6-TG) |

Suggested Path for Deeper Research

To compile the comprehensive technical guide you need, I suggest the following steps:

- **Consult Specialized Databases:** Search for "ARQ 680" and "ARQ 736" on **clinical trial registries** (ClinicalTrials.gov), patent databases (USPTO, EPO), and scientific literature databases (PubMed, Google Scholar). The compound structure for **ARQ-736** might be found in its associated patent documents.
- **Investigate the RAF Pathway:** As **ARQ-736** is a pan-RAF inhibitor, your guide should detail the **RAF/MEK/ERK signaling pathway**. A diagram of this pathway is crucial for understanding the drug's mechanism of action, even though the exact data for **ARQ-736** is unavailable.



Simplified RAF/MEK/ERK Signaling Pathway.

This is a generalized pathway relevant to pan-RAF inhibitors like ARQ-736.

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3. Toxicity mechanism-based prodrugs: glutathione-dependent ... [pubmed.ncbi.nlm.nih.gov]

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